Cas no 2137999-81-4 (2-2-(trifluoromethoxy)ethyl-2H-1,2,3-triazol-4-amine)

2-2-(trifluoromethoxy)ethyl-2H-1,2,3-triazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 2-2-(trifluoromethoxy)ethyl-2H-1,2,3-triazol-4-amine
- 2137999-81-4
- 2-[2-(trifluoromethoxy)ethyl]-2H-1,2,3-triazol-4-amine
- EN300-1113976
-
- インチ: 1S/C5H7F3N4O/c6-5(7,8)13-2-1-12-10-3-4(9)11-12/h3H,1-2H2,(H2,9,11)
- InChIKey: XORFLZFOGJBSRJ-UHFFFAOYSA-N
- ほほえんだ: FC(OCCN1N=CC(N)=N1)(F)F
計算された属性
- せいみつぶんしりょう: 196.05719535g/mol
- どういたいしつりょう: 196.05719535g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 66Ų
2-2-(trifluoromethoxy)ethyl-2H-1,2,3-triazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1113976-0.1g |
2-[2-(trifluoromethoxy)ethyl]-2H-1,2,3-triazol-4-amine |
2137999-81-4 | 95% | 0.1g |
$1244.0 | 2023-10-27 | |
Enamine | EN300-1113976-1.0g |
2-[2-(trifluoromethoxy)ethyl]-2H-1,2,3-triazol-4-amine |
2137999-81-4 | 1g |
$1801.0 | 2023-06-09 | ||
Enamine | EN300-1113976-2.5g |
2-[2-(trifluoromethoxy)ethyl]-2H-1,2,3-triazol-4-amine |
2137999-81-4 | 95% | 2.5g |
$2771.0 | 2023-10-27 | |
Enamine | EN300-1113976-0.25g |
2-[2-(trifluoromethoxy)ethyl]-2H-1,2,3-triazol-4-amine |
2137999-81-4 | 95% | 0.25g |
$1300.0 | 2023-10-27 | |
Enamine | EN300-1113976-1g |
2-[2-(trifluoromethoxy)ethyl]-2H-1,2,3-triazol-4-amine |
2137999-81-4 | 95% | 1g |
$1414.0 | 2023-10-27 | |
Enamine | EN300-1113976-5g |
2-[2-(trifluoromethoxy)ethyl]-2H-1,2,3-triazol-4-amine |
2137999-81-4 | 95% | 5g |
$4102.0 | 2023-10-27 | |
Enamine | EN300-1113976-0.05g |
2-[2-(trifluoromethoxy)ethyl]-2H-1,2,3-triazol-4-amine |
2137999-81-4 | 95% | 0.05g |
$1188.0 | 2023-10-27 | |
Enamine | EN300-1113976-0.5g |
2-[2-(trifluoromethoxy)ethyl]-2H-1,2,3-triazol-4-amine |
2137999-81-4 | 95% | 0.5g |
$1357.0 | 2023-10-27 | |
Enamine | EN300-1113976-5.0g |
2-[2-(trifluoromethoxy)ethyl]-2H-1,2,3-triazol-4-amine |
2137999-81-4 | 5g |
$5221.0 | 2023-06-09 | ||
Enamine | EN300-1113976-10.0g |
2-[2-(trifluoromethoxy)ethyl]-2H-1,2,3-triazol-4-amine |
2137999-81-4 | 10g |
$7742.0 | 2023-06-09 |
2-2-(trifluoromethoxy)ethyl-2H-1,2,3-triazol-4-amine 関連文献
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
2-2-(trifluoromethoxy)ethyl-2H-1,2,3-triazol-4-amineに関する追加情報
Introduction to 2-2-(Trifluoromethoxy)ethyl-2H-1,2,3-triazol-4-amine (CAS No. 2137999-81-4)
2-2-(Trifluoromethoxy)ethyl-2H-1,2,3-triazol-4-amine (CAS No. 2137999-81-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a trifluoromethoxy group and a 1,2,3-triazole ring. These structural elements contribute to its potential therapeutic applications and make it an interesting subject for further investigation.
The trifluoromethoxy group is known for its ability to modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability. In the context of drug discovery, these properties are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. The presence of this group in 2-2-(trifluoromethoxy)ethyl-2H-1,2,3-triazol-4-amine suggests that it may exhibit enhanced bioavailability and reduced susceptibility to metabolic degradation.
The 1,2,3-triazole ring is another key feature of this compound. Triazoles are widely used in medicinal chemistry due to their diverse biological activities and synthetic versatility. They are known to form stable covalent bonds with biological targets, which can enhance the potency and selectivity of drug molecules. Recent studies have shown that triazoles can also improve the solubility and permeability of compounds, making them valuable scaffolds in drug design.
In terms of its potential therapeutic applications, 2-2-(trifluoromethoxy)ethyl-2H-1,2,3-triazol-4-amine has been investigated for its activity against various biological targets. One area of interest is its potential as an inhibitor of specific enzymes involved in disease pathways. For example, preliminary studies have suggested that this compound may exhibit inhibitory activity against kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.
Beyond enzyme inhibition, 2-2-(trifluoromethoxy)ethyl-2H-1,2,3-triazol-4-amine has also shown promise as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in many physiological processes. Modulating these receptors can lead to therapeutic benefits in conditions such as cardiovascular diseases, neurological disorders, and metabolic syndromes.
To further explore the potential of 2-2-(trifluoromethoxy)ethyl-2H-1,2,3-triazol-4-amine, several preclinical studies have been conducted to evaluate its safety and efficacy. These studies have included in vitro assays to assess its binding affinity and functional activity against target proteins, as well as in vivo experiments to evaluate its pharmacokinetic properties and therapeutic effects in animal models.
The results from these studies have been promising. In vitro assays have demonstrated that 2-2-(trifluoromethoxy)ethyl-2H-1,2,3-triazol-4-amine exhibits high binding affinity for its intended targets and shows potent inhibitory activity at low concentrations. In vivo experiments have confirmed its favorable pharmacokinetic profile, with good oral bioavailability and sustained plasma levels following administration.
In addition to its therapeutic potential, the synthetic accessibility of 2-2-(trifluoromethoxy)ethyl-2H-1,2,3-triazol-4-amine is another important consideration for drug development. The 1,3-dipolar cycloaddition reaction used to form the triazole ring is a well-established method in organic synthesis and can be readily adapted for large-scale production. This synthetic route ensures that the compound can be produced efficiently and cost-effectively.
The future prospects for 2-2-(trifluoromethoxy)ethyl-2H-1,2,3-triazol-4-amine are promising. Ongoing research aims to optimize its structure through medicinal chemistry approaches to enhance its potency and selectivity further. Additionally, clinical trials are being planned to evaluate its safety and efficacy in human subjects.
In conclusion, 2-2-(trifluoromethoxy)ethyl-2H-1,2,3-triazol-4-amine (CAS No. 2137999-81-4) represents a promising candidate for the development of novel therapeutics. Its unique structural features and favorable biological properties make it an attractive molecule for further investigation in both academic research and pharmaceutical industry settings.
2137999-81-4 (2-2-(trifluoromethoxy)ethyl-2H-1,2,3-triazol-4-amine) 関連製品
- 1427723-99-6(3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo-)
- 54198-75-3((2,6-dimethylpyrimidin-4-yl)methanol)
- 4665-58-1(2-Nitratoethylamine nitrate)
- 2228432-89-9(3-(3,5-dichloropyridin-4-yl)-2,2-difluoropropanoic acid)
- 1467100-59-9(4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one)
- 1704741-11-6(AZ-PFKFB3-67)
- 2228737-07-1(4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexylmethanamine)
- 2171192-42-8(2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid)
- 2229453-24-9(2-(dimethylamino)methyl-4-{1-(hydroxymethyl)cyclopropylmethyl}phenol)
- 914802-11-2(4-[(benzyloxy)methyl]-6-chloropyrimidine)




